molecular formula C6H6BrF3N2 B6164011 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2054953-75-0

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

カタログ番号 B6164011
CAS番号: 2054953-75-0
分子量: 243
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is mentioned in the context of KRas G12C inhibitors . KRas serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream .

科学的研究の応用

Synthesis of Heterocyclic Compounds

Pyrazole derivatives, including compounds similar to the one , serve as key scaffolds for synthesizing a wide variety of heterocyclic compounds. These include applications in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others, showcasing their versatility as building blocks in organic synthesis. The unique reactivity of such pyrazole compounds facilitates mild reaction conditions for generating diverse heterocyclic structures from a broad range of precursors, highlighting their importance in synthetic organic chemistry (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Design

Pyrazole compounds, including trifluoromethylpyrazoles, have attracted attention for their potential as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds. This underscores the significance of pyrazole derivatives in the design and development of novel therapeutic agents with potential for minimal side effects (Kaur, Kumar, & Gupta, 2015).

Development of New Therapeutic Agents

Methyl substituted pyrazoles, including the broader family to which the specified compound belongs, have been reported as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underlining the role of pyrazole derivatives in medicinal chemistry and pharmaceutical research. The synthesis and medical significance of such compounds are continually explored to generate new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-methyl-1H-pyrazole", "2,2,2-trifluoroethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methyl-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add 2,2,2-trifluoroethylamine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a solid." ] }

CAS番号

2054953-75-0

分子式

C6H6BrF3N2

分子量

243

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。